Arsinous acid

Catalog No.
S627179
CAS No.
M.F
AsH3O
M. Wt
93.945 g/mol
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Arsinous acid

Product Name

Arsinous acid

IUPAC Name

arsinous acid

Molecular Formula

AsH3O

Molecular Weight

93.945 g/mol

InChI

InChI=1S/AsH3O/c1-2/h2H,1H2

InChI Key

YCIGZDYVFLDJHX-UHFFFAOYSA-N

SMILES

O[AsH2]

Canonical SMILES

O[AsH2]

Arsinous acid is an arsenic oxoacid. It is a conjugate acid of an arsinite.

Arsenous acid, also known as arsenious acid, is an inorganic compound with the chemical formula H3AsO3\text{H}_3\text{AsO}_3. This compound is primarily recognized in its aqueous form and is derived from the hydrolysis of arsenic trioxide. Structurally, arsenous acid features a pyramidal geometry with three hydroxyl groups attached to a central arsenic atom. The compound exhibits high symmetry, which is reflected in its nuclear magnetic resonance spectra, where it shows a single signal .

Arsenous acid can exist in various tautomeric forms, one of which is arsonic acid (HAsO OH 2\text{HAsO OH }_2), although this form has not been extensively characterized or isolated . The compound is classified as a weak acid with a first dissociation constant (KaK_a) of approximately 9.2, indicating its amphoteric nature under certain conditions .

Due to its weakly acidic properties and ability to form conjugate bases. Notable reactions include:

  • Reaction with Strong Acids: Arsenous acid can react with strong acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid to produce their corresponding arsenic trihalides:
    As OH 3+3HClAsCl3+3H2O\text{As OH }_3+3\text{HCl}\rightleftharpoons \text{AsCl}_3+3\text{H}_2\text{O}
  • Meyer Reaction: A significant reaction involving arsenous acid is the Meyer reaction, where it reacts with methyl iodide in the presence of a base to form methylarsonic acid:
    As OH 3+CH3I+NaOHCH3AsO OH 2+NaI+H2O\text{As OH }_3+\text{CH}_3\text{I}+\text{NaOH}\rightleftharpoons \text{CH}_3\text{AsO OH }_2+\text{NaI}+\text{H}_2\text{O}
  • Reactions with Iodine: Arsenous acid can also react with iodine, leading to the formation of arsenic acid and iodide ions .

Arsenous acid and its derivatives are known for their significant biological activity, particularly their toxicity. Compounds containing arsenic are classified as highly toxic and carcinogenic. They can interfere with various biological processes by interacting with thiol groups in proteins, leading to enzyme inhibition and other adverse effects .

Research indicates that certain microorganisms can methylate inorganic arsenic compounds, including arsenous acid, producing methylated arsenicals that may have different toxicological profiles .

The synthesis of arsenous acid typically involves the hydrolysis of arsenic trioxide in water:

  • Hydrolysis: Arsenic trioxide (As2O3\text{As}_2\text{O}_3) is slowly added to water, resulting in the formation of arsenous acid.
  • Base Addition: Adding a base converts arsenous acid into its respective arsenite ions, such as [AsO OH 2][\text{AsO OH }_2]^− and [AsO2(OH)]2[\text{AsO}_2(OH)]^{2−} .

Arsenous acid has limited applications due to its toxicity but is utilized in specific contexts:

  • Agriculture: It has been historically used as a herbicide and pesticide.
  • Chemical Synthesis: Arsenous acid serves as a precursor for synthesizing other organoarsenic compounds through alkylation reactions .

Studies on the interactions of arsenous acid reveal its propensity to form stable complexes with thiols and other biological molecules. For instance:

  • Arsenous acid can react with thiol-containing compounds, forming stable thioarsenic derivatives that may disrupt normal enzymatic functions .
  • The methylation of arsenous acid by certain bacteria leads to the formation of organoarsenic compounds that exhibit varying degrees of toxicity and biological activity .

Arsenous acid shares similarities with several other compounds containing arsenic or phosphorus. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Phosphorous AcidH3PO3\text{H}_3\text{PO}_3Similar structure but different reactivity; more stable under acidic conditions.
Arsenic AcidH3AsO4\text{H}_3\text{AsO}_4Higher oxidation state; more acidic than arsenous acid.
Methylarsonic AcidCH3AsO OH 2\text{CH}_3\text{AsO OH 2}Derived from the alkylation of arsenous acid; exhibits different biological effects.
Dimethylarsinic Acid(CH3)2AsO2H(\text{CH}_3)_2\text{AsO}_2\text{H}Used as a herbicide; has distinct reactivity compared to arsenous acid.

Uniqueness: Arsenous acid's unique feature lies in its weak acidity and ability to exist in multiple tautomeric forms, alongside its significant biological implications due to its toxicity and interactions with biological systems.

Molecular Geometry and Bonding Configuration

Arsinous acid, with the molecular formula AsH₃O₃ and systematic name arsenous acid, exhibits a distinctive pyramidal molecular geometry characterized by a central arsenic atom in the +3 oxidation state bonded to three hydroxyl groups [1]. The molecule adopts a C₃ᵥ point group symmetry, reflecting its high degree of structural organization [1]. Extended X-ray absorption fine structure studies have consistently demonstrated that the arsenic-oxygen bond lengths remain remarkably constant at approximately 1.82 Å across various temperature and pressure conditions [35] [37].

The bonding configuration of arsinous acid is fundamentally governed by the electronic structure of the arsenic(III) center, which possesses three p-orbitals available for bonding with the oxygen atoms of the hydroxyl groups [14]. Theoretical calculations indicate that the O-As-O bond angles range from approximately 100° to 105°, deviating slightly from the ideal tetrahedral angle due to the presence of a lone pair of electrons on the arsenic atom [35] [46]. This lone pair creates additional electron density that compresses the bond angles through enhanced electron-electron repulsion effects [46].

The molecular structure can be described as a distorted trigonal pyramid with the arsenic atom positioned at the apex and the three hydroxyl groups forming the base [1] [14]. Each arsenic-oxygen bond exhibits partial covalent character, with the electronegativity difference between arsenic and oxygen contributing to the overall polarity of the molecule [46]. Density functional theory calculations suggest a molecular dipole moment in the range of 2.5-3.0 Debye units, confirming the polar nature of the compound [46].

Table 2.1: Fundamental Structural Parameters of Arsinous Acid

PropertyValueMethod/Reference
As-O Bond Length1.82-1.84 ÅX-ray/EXAFS [35] [37]
O-As-O Bond Angle100-105°DFT calculations [35] [46]
Molecular GeometryPyramidal (C₃ᵥ)VSEPR/Experimental [1] [14]
Coordination Number3Structural analysis [14] [30]
Dipole Moment2.5-3.0 DTheoretical calculations [46]
Molecular Volume75-85 ųDFT calculations [35] [46]

Tautomeric Forms and Isomeric Variations

Arsinous acid demonstrates a pronounced preference for the As(OH)₃ tautomeric form over the alternative HAsO(OH)₂ arsenonic acid structure [1] [15]. This tautomeric equilibrium is entirely shifted toward the trihydroxy form, contrasting markedly with the behavior of the analogous phosphorous acid, which preferentially adopts the HPO(OH)₂ configuration [1]. The predominance of the As(OH)₃ form reflects the fundamental difference in bonding preferences between arsenic and phosphorus, with arsenic showing reduced tendency to form multiple bonds with oxygen atoms [15].

Structural investigations have revealed that the tautomeric equilibrium is influenced by the relative stability of different oxidation states within the pnictogen family [1] [15]. The preference for the As(OH)₃ form can be attributed to the inability of arsenic to effectively form stable double bonds with oxygen, unlike its lighter congener phosphorus [15]. This phenomenon represents a general trend where higher oxidation states become less favorable for heavier members of main group elements compared to their lighter analogs [1].

The tautomeric stability of arsinous acid has been confirmed through multiple spectroscopic techniques, including nuclear magnetic resonance studies that demonstrate a single, highly symmetric signal consistent with the C₃ᵥ molecular structure [1] [17]. Temperature-dependent studies indicate that the tautomeric equilibrium remains essentially unchanged across a wide range of conditions, further supporting the thermodynamic preference for the trihydroxy configuration [11] [15].

Computational investigations using density functional theory have provided quantitative insights into the energy differences between tautomeric forms [46]. These calculations demonstrate that the As(OH)₃ structure is energetically favored by several kilocalories per mole compared to alternative isomeric arrangements [46]. The energy barrier for tautomeric interconversion is sufficiently high to prevent rapid exchange under normal conditions, contributing to the observed spectroscopic stability [11] [15].

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H nuclear magnetic resonance spectrum of arsinous acid in aqueous solution exhibits a characteristic single signal at approximately 5-6 parts per million, reflecting the high symmetry of the molecule and rapid exchange of the hydroxyl protons [1] [17]. This spectroscopic signature is consistent with the C₃ᵥ point group symmetry and provides definitive evidence for the equivalence of all three hydroxyl groups on the nuclear magnetic resonance timescale [1] [17].

Advanced nuclear magnetic resonance studies utilizing ⁷⁵As detection have been employed to directly observe the arsenic center, though these experiments require strongly alkaline conditions to achieve sufficient signal resolution [17] [19]. The ⁷⁵As nuclear magnetic resonance signal appears at approximately 600-800 parts per million and provides valuable information about the electronic environment of the arsenic nucleus [17] [19]. However, the quadrupolar nature of the ⁷⁵As nucleus (I = 3/2) leads to significant line broadening effects that can complicate spectral interpretation [17] [19].

Temperature-dependent nuclear magnetic resonance experiments have demonstrated the possibility of resolving individual tautomeric forms under specialized conditions [11] [18]. Studies conducted at reduced temperatures (-20°C) in dimethylformamide solvent have successfully identified distinct resonances corresponding to different molecular conformations, although these conditions deviate significantly from physiological environments [11] [18].

The rapid exchange of hydroxyl protons in aqueous solution creates challenges for detailed structural characterization using conventional nuclear magnetic resonance techniques [16] [20]. pH-dependent studies have revealed that the exchange rate is strongly influenced by solution acidity, with faster exchange observed under both strongly acidic and basic conditions [16] [20].

Table 2.2: Nuclear Magnetic Resonance Spectral Characteristics

NucleusChemical ShiftConditionsMultiplicity
¹H5-6 ppmAqueous, RTSinglet
¹HVariableLow temp, DMFMultiple
⁷⁵As600-800 ppmAlkaline pHBroad singlet
¹³CNot observedStandard conditions-

Infrared (IR) Spectroscopy and Vibrational Modes

Infrared spectroscopic analysis of arsinous acid reveals characteristic vibrational bands that provide detailed information about the molecular structure and bonding interactions [21] [23]. The most prominent feature in the infrared spectrum is the As-O symmetric stretching vibration, which appears as a strong absorption band in the 820-850 cm⁻¹ region [21] [23]. This vibrational mode corresponds to the simultaneous stretching of all three arsenic-oxygen bonds and serves as a diagnostic marker for the As(OH)₃ structural unit [21] [23].

The asymmetric As-O stretching vibrations appear as doubly degenerate modes in the 780-820 cm⁻¹ range, reflecting the C₃ᵥ symmetry of the molecule [23] [40]. These bands exhibit strong intensity in infrared absorption and can be used to distinguish arsinous acid from other arsenic-containing compounds with different structural arrangements [23] [40]. The As-O-H bending vibrations contribute additional complexity to the spectrum, with symmetric and asymmetric modes appearing at 480-520 cm⁻¹ and 400-450 cm⁻¹, respectively [23] [40].

Hydroxyl group vibrations dominate the high-frequency region of the infrared spectrum, with O-H stretching modes appearing as broad, intense absorptions between 3000-3400 cm⁻¹ [21] [25]. The broadness of these bands reflects the extensive hydrogen bonding interactions between arsinous acid molecules and surrounding water molecules in aqueous environments [21] [25]. Detailed vibrational analysis has identified both symmetric and asymmetric O-H stretching components, with the symmetric mode typically appearing at higher frequencies (3200-3400 cm⁻¹) compared to the asymmetric vibrations (3000-3200 cm⁻¹) [21] [25].

Low-frequency vibrational modes, including torsional motions and rocking vibrations of the As-OH groups, appear below 300 cm⁻¹ and provide additional structural information [23] [40]. These modes are particularly sensitive to intermolecular interactions and can be used to probe the local environment of arsinous acid in different phases and coordination complexes [23] [40].

Table 2.3: Vibrational Mode Assignments for Arsinous Acid

Vibrational ModeFrequency (cm⁻¹)IntensitySymmetry
ν(As-O) symmetric820-850StrongA₁
ν(As-O) asymmetric780-820StrongE
ν(O-H) symmetric3200-3400Strong, broadA₁
ν(O-H) asymmetric3000-3200Strong, broadE
δ(As-O-H) symmetric480-520MediumA₁
δ(As-O-H) asymmetric400-450MediumE

X-ray Crystallographic Studies of Coordination Complexes

X-ray crystallographic investigations of arsinous acid coordination complexes have provided unprecedented insights into the three-dimensional structural arrangements and bonding interactions of this important compound [28] [29]. Single crystal studies of the arsenic(III)-dithioerythritol complex have revealed that arsinous acid coordinates through its three p-orbitals in a manner consistent with solution-phase expectations [29]. The crystal structure demonstrates As-S bond lengths in the range of 2.37-2.44 Å when coordinated to sulfur-containing ligands [29].

Coordination complexes of arsinous acid with transition metals exhibit diverse structural motifs depending on the nature of the metal center and ancillary ligands [30] [31]. Studies of arsenate-containing compounds have shown that arsenic can adopt both tetrahedral and trigonal bipyramidal geometries in coordination environments [31] [32]. The trigonal bipyramidal arrangement is particularly notable, with the metal and two hydroxide ligands occupying the trigonal plane while maintaining the formal +3 oxidation state of arsenic [14] [32].

Crystallographic analysis of intercalation compounds containing arsenic(III) oxide units has revealed systematic relationships between structural parameters and the ionic radii of associated cations and anions [30]. Unit cell parameters, As-O bond lengths, and valence angles demonstrate linear correlations with ionic radii, providing valuable insights into the factors controlling crystal packing and intermolecular interactions [30]. These studies have identified the presence of secondary As···X bonds (where X = Cl, Br, I) that contribute to the overall stability of the crystalline lattice [30].

Advanced crystallographic studies have employed the bond-valence vector model to quantify the stereoactivity of arsenic lone electron pairs in coordination complexes [30]. The magnitude of the arsenic net bond-valence vector correlates with the first-order valence entropy coordination number, providing a quantitative measure of the strength of primary As-O and secondary As···O interactions [30]. This analysis has revealed that the stereoactivity of arsenic lone pairs is influenced by both the type of coordinating anion and the local coordination environment [30].

Table 2.4: Crystallographic Data for Representative Arsinous Acid Complexes

Complex TypeSpace GroupAs-O Bond Length (Å)Coordination GeometryReference
As-dithioerythritolP11.82-1.84Trigonal pyramidal [29]
Pt-arsenoplatinP21/c2.27-2.27Trigonal bipyramidal [14]
Alkali intercalatesP6₃/mmc1.78-1.82Pyramidal [30]
Metal arsenatesVarious1.66-1.71Tetrahedral [31]

Mercury-Mediated Aryl Functionalization

Mercury-mediated aryl functionalization represents a classical approach to arsinous acid synthesis, utilizing organomercury intermediates to form carbon-arsenic bonds [1]. This methodology involves initial mercuration of aromatic substrates followed by transmetalation with arsenic-containing reagents. Research has demonstrated that mercury compounds can effectively facilitate the formation of arsenoplatin complexes, where arsenous acid coordinates directly to platinum centers through As-Pt bonds of approximately 2.27 Å [2].

The synthetic route typically begins with ortho-mercuration of aromatic compounds such as para-cresol, followed by palladium-catalyzed reaction with methylarsenic dibromide [3]. This approach has yielded aryl arsinous acid derivatives with association constants of 6 × 10⁴ M⁻¹ when reacted with mercaptoethanol, demonstrating significant binding affinity for thiol groups [3]. The mercury-mediated approach offers yields ranging from 37% to 88%, depending on the specific substrate and reaction conditions employed [4].

Black arsenic synthesis through mercury vapor-catalyzed crystallization has emerged as a novel application of mercury-mediated chemistry [5]. This method utilizes mercury vapors to facilitate the crystallization of amorphous arsenic into orthorhombic black arsenic, stabilized by mercuric oxide formation. The process demonstrates the versatility of mercury-mediated approaches in arsenic chemistry and materials science applications [5].

Hydrolysis Pathways and Precursor Conversion

Hydrolysis pathways constitute the most fundamental approach to arsinous acid synthesis, involving the controlled hydrolysis of arsenic trioxide in aqueous media [6]. The preparation of arsenous acid (As(OH)₃) proceeds through slow hydrolysis of arsenic trioxide according to the equilibrium reaction:

As₂O₃ + 3H₂O ⇌ 2As(OH)₃

This process yields arsenous acid solutions with pyramidal molecular geometry, where three hydroxyl groups are bonded to the central arsenic atom [6]. The structural characteristics differ significantly from the nominally related phosphorous acid, which adopts the structure HPO(OH)₂, reflecting fundamental differences in bonding preferences between arsenic and phosphorus [6].

Industrial production methods have been developed utilizing various precursor conversion pathways [7]. One significant approach involves treating arsenic-containing compounds with sulfur dioxide in organic solvents under controlled pressure conditions ranging from 0.01 to 1.0 kg/cm² [7]. The reaction temperatures are maintained between 25°C and 95°C, allowing for the recovery of arsenous anhydride, which can subsequently be hydrated to form arsenous acid [7].

The hydrolysis pathway exhibits pH-dependent behavior, with base addition converting arsenous acid to various arsenite ions including [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻, and [AsO₃]³⁻ [6]. This pH sensitivity provides control over the speciation and reactivity of the resulting arsenous acid solutions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful methodology for arsinous acid synthesis and functionalization [8]. These approaches leverage the exceptional catalytic activity of palladium in carbon-carbon and carbon-heteroatom bond formation, providing access to diverse organoarsenic compounds under mild conditions.

The development of palladium-arsenic catalytic cycles has led to unprecedented synthetic capabilities [8]. A novel palladium-arsenic-based catalytic system for nitrile hydration operates under exceptionally mild conditions with neutral pH and moderate temperature (60°C). This system demonstrates the synergistic effects of combining palladium and arsenic catalysis, where arsenic trioxide reacts with water to form arsenous acid, which subsequently acts as a nucleophilic ligand toward the palladium center [8].

The catalytic mechanism involves the formation of a heterobimetallic complex where the palladium atom coordinates both a nitrile molecule and an arsenous acid moiety [8]. The arsenic atom, bearing hydroxyl groups, functions as a nucleophile toward the palladium-coordinated nitrile carbon atom. This unique reactivity pattern demonstrates the potential for arsenous acid derivatives as active participants in catalytic transformations rather than merely as synthetic targets.

Suzuki-Miyaura coupling protocols have been adapted for organoarsenic synthesis, utilizing organoboron compounds as coupling partners [9]. These reactions proceed through the classical oxidative addition-transmetalation-reductive elimination sequence, with arsenic-containing electrophiles participating in the oxidative addition step. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Cross-coupling methodologies have demonstrated remarkable turnover numbers, with the palladium-arsenic catalytic system achieving turnover numbers of 1.86 × 10³ for acetonitrile hydration [8]. This performance exceeds many reported catalytic complexes operating under similar mild conditions, highlighting the potential for industrial applications.

Reactivity Profiles

Thiol Binding Mechanisms and Exchange Dynamics

Thiol binding mechanisms represent one of the most significant aspects of arsinous acid reactivity, with profound implications for both toxicological and therapeutic applications [10]. The interaction between arsenous acid and thiol groups occurs through the formation of stable arsenic-sulfur complexes, with binding affinities varying significantly based on the arsenic oxidation state and molecular structure.

Isothermal titration calorimetry experiments have quantified the thermodynamics of thiol binding, revealing association constants of 6 × 10⁴ M⁻¹ for the reaction between aryl arsinous acid derivatives and mercaptoethanol [3]. These studies demonstrate rapid exchange of thiols at the arsenic atom, as evidenced by proton nuclear magnetic resonance spectroscopy, indicating dynamic equilibrium between bound and free thiol species [3].

The binding stoichiometry varies systematically with arsenic speciation [11]. Arsenite (As(III)) forms tris-glutathione complexes As(SG)₃, while methylated arsenicals exhibit different binding patterns: monomethylarsonous acid forms MeAs(SG)₂ complexes, and dimethylarsinous acid forms Me₂AsSG complexes [11]. These stoichiometric differences reflect the decreasing number of available coordination sites as methyl substitution increases.

Density functional theory calculations have provided mechanistic insights into thiol binding energetics [10]. The energy barriers for arsenic-thiol interactions follow the toxicity order: monomethylarsonous acid (25.4 kcal/mol) < arsenite (27.7 kcal/mol) < arsenate (32.8 kcal/mol) < dimethylarsinic acid (36.2 kcal/mol) < monomethylarsonic acid (38.3 kcal/mol). This correlation between binding energy and biological toxicity supports the paradigm that arsenic-thiol adhesion constitutes the primary mechanism of arsenical toxicity [10].

Exchange dynamics exhibit significant pH dependence, with faster exchange rates observed under alkaline conditions [12]. Surface complexation studies demonstrate that arsenite binding to thiol-functionalized surfaces involves both monodentate and tridentate coordination modes, depending on the surface density of thiol groups and solution conditions [13].

Substitution Reactions at Arsenic Center

Substitution reactions at the arsenic center in arsinous acid proceed through multiple mechanistic pathways, each characterized by distinct stereochemical outcomes and kinetic profiles [14]. Single-molecule analysis of chirality in arsenic(III) substitution reactions has revealed that sulfur-sulfur substitution occurs with stereochemical inversion at the arsenic center [14].

Nucleophilic substitution reactions (SN2@As) follow a mechanistic pattern analogous to carbon-centered reactions but with significant differences in energy profiles [15]. The potential energy surface for nucleophilic substitution at arsenic deviates significantly from phosphorus analogs, reflecting differences in atomic size and electronegativity. Gas-phase reactions typically proceed through single-well potential energy surfaces, while solvation can dramatically alter the reaction profile [15].

The influence of solvation on substitution mechanisms varies with solvent polarity and the charge distribution during different reaction stages [15]. In polar solvents, the reaction can transition from single-well profiles to bimodal barriers and ultimately to unimodal transition states. This solvent-dependent behavior provides opportunities for mechanistic control through judicious choice of reaction media.

Electrophilic substitution reactions involve attack of electrophiles on the arsenic lone pair, leading to formation of tetracoordinate arsenic intermediates [16]. These reactions typically proceed with retention of configuration at the arsenic center, contrasting with the inversion observed in nucleophilic substitution pathways. The nucleophilic properties of arsenyl compounds enable reactions with a wide variety of electrophiles [16].

Ligand exchange reactions represent a particularly important class of substitution reactions, enabling systematic modification of arsenic coordination environments [17]. The catalytic activity of arsenic ligands in cross-coupling reactions has been attributed to differences in electronic features of lone pairs between arsenic and phosphorus atoms [17]. Monodentate arsenic ligands demonstrate higher catalytic activity compared to triphenylphosphine in copper-free Sonogashira cross-coupling reactions [17].

Redox Transformation Pathways

Redox transformation pathways of arsinous acid play crucial roles in environmental cycling, biological activity, and synthetic applications [18]. The oxidation state and speciation of arsenic determine its environmental fate, toxicity, and bioavailability, making redox transformations fundamental to understanding arsenical behavior in complex systems.

Arsenite oxidation to arsenate represents a critical environmental transformation that decreases arsenic toxicity and mobility [18]. This process can be mediated by various oxidants including manganese dioxide, iron(III) minerals, molecular oxygen, and hydrogen peroxide. The oxidation rate exhibits strong pH dependence, with alkaline conditions favoring faster oxidation kinetics [18]. Humic substances can facilitate arsenite oxidation through semiquinone radical intermediates, with up to 67.3% oxidation observed at pH 11 compared to only 0.5% at pH 3 [18].

Iron-mediated redox transformations demonstrate complex behavior dependent on iron speciation and mineral phases [19]. Studies using goethite (α-FeOOH) mineral suspensions amended with Fe(II) reveal rapid oxidation of As(III) to As(V) under pH-neutral conditions [19]. Mössbauer spectroscopy indicates the formation of reactive Fe(III) species as intermediate phases, suggesting that arsenite oxidation occurs through surface-mediated electron transfer processes [19].

Reduction pathways convert arsenate to the more toxic and mobile arsenite form [20]. Microbial reduction systems utilize arsenate as terminal electron acceptors in anaerobic respiration, catalyzed by arsenate reductase enzymes [20]. Chemical reduction can occur through interaction with Fe(II)-bearing minerals, organic matter, and various reducing agents. The reduction kinetics are influenced by factors including pH, redox potential, and the presence of competing electron acceptors [18].

Methylation pathways represent biotransformation routes that can either increase or decrease arsenic toxicity depending on the specific methylated products formed [20]. The enzyme arsenite S-adenosylmethionine methyltransferase (AS3MT) catalyzes the conversion of inorganic arsenite to methylated arsenicals including monomethylarsonous acid and dimethylarsinous acid [20]. These methylated trivalent forms often exhibit enhanced toxicity compared to inorganic arsenite, particularly monomethylarsonous acid which demonstrates the highest toxicity among common arsenical species [10].

Synthesis MethodStarting MaterialYield Range (%)Reaction TimeKey Advantages
Mercury-Mediated Aryl FunctionalizationAryl mercury compounds37-881-3 daysHigh selectivity for aromatic substrates
Hydrolysis PathwaysArsenic trioxide (As₂O₃)60-93Hours to daysSimple, scalable process
Palladium-Catalyzed Cross-CouplingOrganoboron/organozinc compounds23-95HoursMild conditions, high functional group tolerance
Direct ReductionArsenic pentoxide (As₂O₅)25-752-48 hoursDirect access from higher oxidation states

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Arsinous acid

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Last modified: 02-18-2024

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